molecular formula C20H22N2O5 B5204969 benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate CAS No. 5914-96-5

benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

Cat. No. B5204969
CAS RN: 5914-96-5
M. Wt: 370.4 g/mol
InChI Key: NSXVWZFGWQUJPU-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as Boc-4-hydroxyproline benzyl ester, is an important compound in the field of organic chemistry. It is a derivative of the amino acid proline and is widely used in scientific research as a building block for the synthesis of peptides and proteins.

Mechanism of Action

Benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester acts as a nucleophile in peptide synthesis, attacking the electrophilic carbonyl group of an activated amino acid to form a peptide bond. The benzyl ester group provides protection for the hydroxyl group of the proline residue, which is important for maintaining the proper conformation of the peptide.
Biochemical and Physiological Effects:
benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester has no direct biochemical or physiological effects, as it is not a biologically active molecule. However, peptides and proteins synthesized using benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester may exhibit a range of biochemical and physiological effects depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

The main advantage of using benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester in peptide synthesis is its ability to selectively protect the hydroxyl group of the proline residue. This allows for the synthesis of peptides with a high degree of stereochemical control and conformational stability. However, the benzyl ester group can be difficult to remove under certain conditions, which may limit the use of benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester in certain applications.

Future Directions

There are several future directions for the use of benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester in scientific research. One area of interest is the synthesis of collagen-like peptides with improved mechanical properties for tissue engineering applications. Another area of interest is the synthesis of cyclic peptides with enhanced bioactivity for use as therapeutics. Additionally, the development of new methods for the selective removal of the benzyl ester group may expand the use of benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester in peptide synthesis.

Synthesis Methods

The synthesis of benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester involves the reaction of benzyl chloroformate with 4-hydroxyproline in the presence of a base such as triethylamine. The resulting intermediate is then treated with Boc-anhydride to form the final product. The overall reaction scheme is shown below:

Scientific Research Applications

Benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of collagen-like peptides, which have important applications in tissue engineering and drug delivery. benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylateyproline benzyl ester is also used in the synthesis of cyclic peptides, which have potential therapeutic applications as antimicrobial agents, enzyme inhibitors, and anticancer drugs.

properties

IUPAC Name

benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-26-17-9-7-15(8-10-17)21-19(24)18-11-16(23)12-22(18)20(25)27-13-14-5-3-2-4-6-14/h2-10,16,18,23H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVWZFGWQUJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(CN2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386891
Record name benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate

CAS RN

5914-96-5
Record name benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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